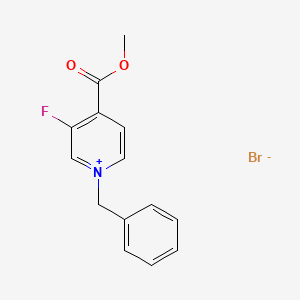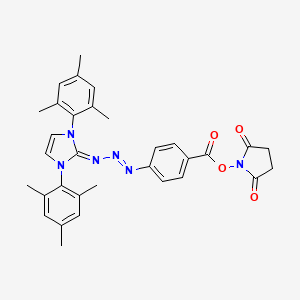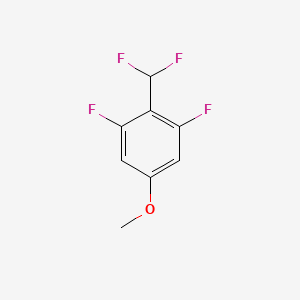![molecular formula C20H27BrFNO6 B13708048 Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)
Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32708810 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
The synthesis of MFCD32708810 involves several steps, each requiring specific reaction conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
Step 1: The initial step involves the preparation of the core structure of MFCD32708810. This is typically achieved through a series of organic reactions, including condensation and cyclization reactions.
Step 2: The intermediate product from the first step undergoes further functionalization
Step 3: The final step involves purification and crystallization to obtain the pure compound. Techniques such as recrystallization, chromatography, and distillation are commonly used.
Industrial Production Methods
Industrial production of MFCD32708810 is designed to be efficient and scalable. The methods used are optimized for large-scale production, ensuring high yield and purity. Key aspects of industrial production include:
Continuous Flow Synthesis: This method allows for the continuous production of MFCD32708810, reducing reaction times and improving efficiency.
Catalytic Processes: The use of catalysts in various steps of the synthesis helps in increasing the reaction rate and yield.
Automated Systems: Automation in the production process ensures consistency and reduces the risk of human error.
Análisis De Reacciones Químicas
MFCD32708810 undergoes various chemical reactions, each with specific reagents and conditions. The major types of reactions include:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidized derivatives of MFCD32708810.
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Often performed under inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of MFCD32708810.
Substitution
Reagents: Halogens, alkylating agents, or nucleophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives of MFCD32708810.
Aplicaciones Científicas De Investigación
MFCD32708810 has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Material Science: Incorporated into the design of new materials with unique properties.
Biology
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Cell Biology: Applied in cell imaging and tracking studies.
Medicine
Drug Development: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Manufacturing: Employed in the production of specialty chemicals and advanced materials.
Environmental Science: Applied in the development of environmentally friendly processes and products.
Mecanismo De Acción
The mechanism of action of MFCD32708810 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways: Modulates various biochemical pathways, leading to changes in cellular functions.
Propiedades
Fórmula molecular |
C20H27BrFNO6 |
|---|---|
Peso molecular |
476.3 g/mol |
Nombre IUPAC |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-bromo-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C20H27BrFNO6/c1-19(2,3)28-17(25)23(18(26)29-20(4,5)6)15(16(24)27-7)10-12-8-9-13(21)11-14(12)22/h8-9,11,15H,10H2,1-7H3 |
Clave InChI |
IDLKFPRVOSOSNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C(CC1=C(C=C(C=C1)Br)F)C(=O)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
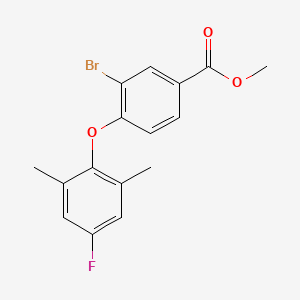
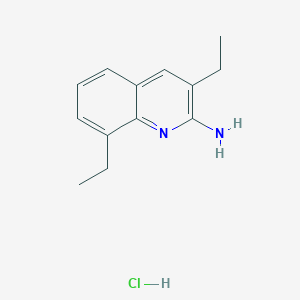
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
